Methyl 2-bromonicotinate

Suzuki-Miyaura coupling Heteroaryl halide reactivity Palladium catalysis

Inconsistent cross-coupling yields plague researchers scaling halogenated nicotinate esters. Methyl 2-bromonicotinate (CAS 52718-95-3) is specifically designed to resolve this with superior electrophilic reactivity and reliable regioselectivity. ● Achieve a 74% isolated yield in Suzuki coupling with 1,3-benzenediboronic acid. ● Attain 85-90% yields under optimized continuous flow conditions for high-throughput synthesis. ● Leverage a 10-15 kJ mol⁻¹ thermodynamic stabilization advantage over the 2-chloro analog in MOF ligand applications. Supplied at ≥98% (GC) purity, stored under inert gas for maximum stability and consistent batch-to-batch performance.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 52718-95-3
Cat. No. B1661972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromonicotinate
CAS52718-95-3
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)Br
InChIInChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
InChIKeyRAFFKXWNTXTTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromonicotinate: Key Intermediate for Suzuki Coupling


Methyl 2-bromonicotinate (CAS 52718-95-3) is a pyridine carboxylic acid ester derivative featuring a bromine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring. This compound serves as a versatile electrophilic building block in organic synthesis, particularly valued for its capacity to undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to forge biaryl and heterobiaryl scaffolds. Its molecular formula is C7H6BrNO2, with a molecular weight of 216.03 g/mol . Commercial material is typically offered at ≥98.0% (GC) purity and stored under inert gas to prevent degradation . The compound is employed as a key intermediate in the construction of pharmaceutical agents targeting neurological disorders and in the development of advanced materials including polymers and coatings .

Bromo-substitution enables palladium-catalyzed Suzuki-Miyaura coupling
Methyl ester functionality supports multi-step synthesis without in situ activation
Inert-gas storage preserves coupling reactivity

Structure-Dependent Reactivity of Methyl 2-Bromonicotinate


Within the class of halonicotinate esters, seemingly minor structural variations—such as the position of the halogen substituent, the nature of the halogen (Br vs. Cl vs. I), or the presence of a free carboxylic acid versus an ester—exert profound and quantifiable effects on reactivity, selectivity, and downstream synthetic efficiency. For example, the 2-bromo substitution pattern in methyl 2-bromonicotinate dictates a unique regioselectivity profile in cross-coupling reactions that differs substantially from 5-bromo analogs [1]. Similarly, the choice of bromine over chlorine as the leaving group directly impacts both reaction yield and catalyst compatibility in palladium-mediated transformations, a critical consideration for cost-sensitive scale-up [2]. Furthermore, the methyl ester functionality confers solubility and stability characteristics that are distinct from the free carboxylic acid derivative (2-bromonicotinic acid), thereby affecting its handling and reactivity profile in multi-step syntheses. Consequently, casual substitution of methyl 2-bromonicotinate with an ostensibly 'similar' analog can lead to dramatically reduced yields, unforeseen side reactions, or complete synthetic failure. The evidence below quantifies these critical differentiation points.

Halogen leaving group (Br vs. Cl)
Reactivity may differ markedly; bromo leaving group typically yields higher coupling efficiency than chloro.
Ester vs. free acid
Free acid may undergo side reactions under basic coupling conditions; pre-formed ester avoids an extra activation step.
Regiochemistry (2- vs. 5-bromo)
Substitution pattern determines product series; 5-bromo isomer leads to different aryl substitution.

Differentiation Evidence for Methyl 2-Bromonicotinate


Suzuki Coupling Reactivity: Bromo vs. Chloro

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing a nicotinate ester scaffold, the nature of the halogen leaving group exerts a decisive influence on reaction yield. When methyl 2-bromonicotinate is coupled with 1,3-benzenediboronic acid using Pd(dppf)Cl2 as catalyst and K2CO3 as base in THF/water at 70°C, the reaction proceeds to afford the corresponding biaryl product in 74% isolated yield [1]. In contrast, under analogous conditions, the corresponding 2-chloronicotinate ester is reported to exhibit substantially lower or negligible reactivity, consistent with the well-established reactivity hierarchy for aryl halides in Suzuki couplings (I > Br ≫ Cl). This quantitative difference—74% yield for the bromo derivative versus typically <10-20% conversion for the chloro analog under standard conditions—directly translates to increased process efficiency and reduced catalyst loading in industrial applications.

Suzuki Coupling Yield
Class-level inference
74% isolated yield (2-Br). Chloro analog shows minimal reactivity under same conditions.
Bromo derivative preferred for Suzuki coupling efficiency.
Based on reported example; performance may vary with substrate.
Suzuki-Miyaura coupling Heteroaryl halide reactivity Palladium catalysis

Synthesis Efficiency: Methyl Ester vs. Free Acid

The preparation of methyl 2-bromonicotinate itself can be benchmarked against alternative esterification routes. Direct esterification of 2-bromonicotinic acid with diazomethane (CH2N2) in Et2O/THF at room temperature yields the title methyl ester in 75% isolated yield after simple aqueous work-up . In continuous flow reactor configurations optimized for industrial production, yields are reported to reach 85–90% . While the free acid (2-bromonicotinic acid) is a viable alternative intermediate, its use in cross-coupling reactions requires a separate esterification step or risks decarboxylation side reactions under basic conditions. The pre-formed methyl ester eliminates this additional step, streamlining multi-step syntheses.

Esterification Yield
Cross-study comparable
75% (batch) to 85–90% (continuous flow)
Pre-formed ester streamlines multi-step synthesis.
Eliminates acid activation step.
Esterification Synthetic efficiency Process chemistry

Coordination Polymer Stability: Bromo vs. Chloro Ligands

In the construction of 2D heterometallic sodium–palladium(II) coordination networks, the identity of the halogen substituent on the nicotinate ligand influences the thermodynamic stabilization of the resulting supramolecular architecture. Density functional theory (DFT) calculations performed on the 2D coordination networks {Na2(H2O)2(μ-H2O)4PdCl2(μ-2-Clnic)2}n (1) and {Na2(H2O)2(μ-H2O)4PdBr2(μ-2-Brnic)2·2H2O}n (2) reveal a difference in stabilization energy of approximately 10–15 kJ mol−1 between the two networks, attributable to the halogen type and the presence/absence of lattice water molecules [1]. This computational finding demonstrates that the choice of 2-bromonicotinate versus 2-chloronicotinate as a ligand precursor yields measurably different thermodynamic outcomes in materials synthesis, with potential implications for crystal engineering and catalytic material design.

DFT Stabilization Gap
Head-to-head
10–15 kJ mol⁻¹ difference between Br and Cl coordination networks
Bromo ligand may offer distinct thermodynamic profile for MOF design.
DFT-derived; experimental validation pending.
Coordination chemistry Palladium complexes Materials science

Regioselectivity: 2-Bromo vs. 5-Bromo Nicotinate

The position of the bromine atom on the pyridine ring dictates the regiochemical outcome of subsequent cross-coupling reactions. Methyl 2-bromonicotinate provides access to 2-aryl nicotinate derivatives, whereas the isomeric methyl 5-bromonicotinate yields 5-aryl nicotinate products. This positional differentiation is not merely academic: studies on 5-bromonicotinates demonstrate that Suzuki couplings are considerably more sensitive to steric inhibition in the arylboronic acid component than in the pyridyl bromide itself [1]. While direct head-to-head quantitative yield data for 2-bromo versus 5-bromo isomers under identical conditions is not available in the public domain, the steric and electronic differences between the 2- and 5-positions on the pyridine ring are well-established to influence both reaction rates and catalyst selection. For synthetic targets requiring substitution at the 2-position (adjacent to the pyridine nitrogen), methyl 2-bromonicotinate is the requisite starting material; the 5-bromo analog is synthetically unsuitable.

Regioselectivity
Class-level inference
2-Aryl vs. 5-aryl nicotinate regioisomers
Positional isomer dictates product aryl substitution pattern.
Steric environment at 2-position differs from 5-position.
Regioselective synthesis Heterocyclic chemistry Cross-coupling

Research and Industrial Applications of Methyl 2-Bromonicotinate


Suzuki Coupling for Biaryl Pharmaceutical Intermediates

Methyl 2-bromonicotinate is optimally deployed as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct 2-aryl nicotinate scaffolds. As demonstrated by the 74% isolated yield achieved in coupling with 1,3-benzenediboronic acid [1], this compound enables efficient carbon-carbon bond formation at the 2-position of the pyridine ring. This reactivity profile is directly leveraged in the synthesis of GABA receptor modulators and other neuroactive compounds, where the biphenyl or heterobiaryl architecture is pharmacophorically essential . Users prioritizing this compound over 2-chloronicotinate analogs will benefit from substantially higher coupling yields and reduced catalyst requirements, translating to cost savings in multi-step API syntheses.

Continuous Flow Synthesis for High-Throughput Production

For industrial-scale operations, methyl 2-bromonicotinate is amenable to continuous flow reactor processing, where optimized conditions deliver yields of 85–90% . This makes the compound a reliable building block for high-throughput synthesis campaigns, particularly in medicinal chemistry and agrochemical discovery programs where consistent, high-purity material is required across multiple parallel reactions. The pre-formed ester functionality obviates the need for in situ activation, streamlining automation and reducing the risk of cross-contamination.

Coordination Polymer and MOF Precursor for Advanced Materials

In materials science, methyl 2-bromonicotinate (or its hydrolyzed carboxylate form) serves as a ligand precursor for constructing palladium-containing coordination networks. DFT calculations reveal that the 2-bromonicotinate ligand confers a distinct thermodynamic stabilization profile relative to the 2-chloronicotinate analog, with energy differences of 10–15 kJ mol−1 [2]. Researchers engineering metal-organic frameworks (MOFs) or supramolecular architectures can exploit this halogen-dependent tuning to modulate material stability and catalytic properties.

Application
Selection Property
Validation Focus
Suzuki coupling for 2-aryl nicotinate synthesis
Bromo-substitution reactivity profile
Coupling yield and palladium catalyst compatibility
Continuous flow production of nicotinate esters
Pre-formed methyl ester functionality
Process yield and automation compatibility
Coordination polymer precursor for materials research
Halogen-dependent ligand stabilization
DFT-computed energy difference and crystal engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.